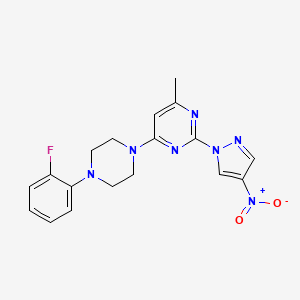
4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H18FN7O2 and its molecular weight is 383.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
In the realm of heterocyclic synthesis, compounds similar to the queried chemical have been utilized in the synthesis of various heterocyclic derivatives. For instance, Ho and Suen (2013) described the synthesis of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and related compounds incorporating a thioxopyrimidine moiety. Such compounds have relevance in medicinal chemistry due to their diverse biological activities (Ho & Suen, 2013).
Antiviral Applications
Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity. They found that derivatives of this class demonstrated specificity for human enteroviruses, particularly coxsackieviruses, with some showing high effectiveness in inhibiting virus replication at nanomolar concentrations (Chern et al., 2004).
Antibacterial Agents
Solankee and Patel (2004) explored the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with antibacterial properties. They utilized compounds with structural similarities to the queried chemical as starting materials for creating these antibacterial agents (Solankee & Patel, 2004).
Antitumor Activity
Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their antitumor activity. They found that some compounds displayed potent cytotoxicity against tumor cell lines, indicating the potential use of similar compounds in cancer therapy (Naito et al., 2005).
Anti-Lung Cancer Activity
Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. They discovered that these compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).
Molecular Structure Analysis
Oezbey et al. (1998) determined the crystal and molecular structure of a compound structurally related to the queried chemical. Understanding the structure of such compounds is crucial for their application in drug design and other chemical synthesis processes (Oezbey et al., 1998).
Microwave Assisted Synthesis
Mekky et al. (2021) reported on the synthesis of new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using microwave-assisted techniques. This demonstrates the utility of advanced synthesis methods in creating compounds with similar structural features for potential applications in various fields (Mekky et al., 2021).
Radiopharmaceutical Synthesis
Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, showcasing the use of similar compounds in the development of radiopharmaceuticals for diagnostic purposes (Eskola et al., 2002).
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJDVGHQYSGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
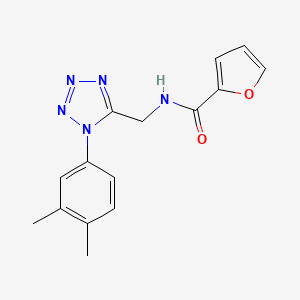

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)
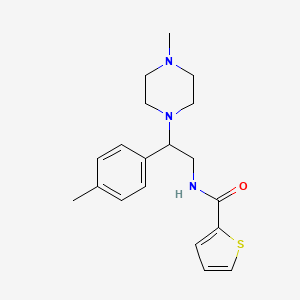

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
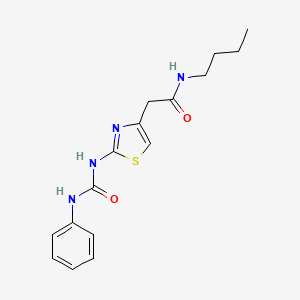
![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)
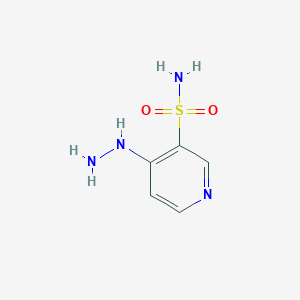
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2530458.png)
